molecular formula C9H16BrNO B13192993 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Katalognummer: B13192993
Molekulargewicht: 234.13 g/mol
InChI-Schlüssel: FBOMEUPETPQIHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of radical chemistry, where a carbohydrate skeleton is fused with the spiro-heterocycle . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through techniques like chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized spirocyclic compounds, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H16BrNO

Molekulargewicht

234.13 g/mol

IUPAC-Name

3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane

InChI

InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2

InChI-Schlüssel

FBOMEUPETPQIHR-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2(C1)CC(OC2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.